3-O-Methyl-N-acetyl-D-glucosamine

Enzymology Metabolic Research Glycoscience

Researchers characterizing glucokinase (GCK) in pancreatic islets or liver extracts face confounding NAGK-mediated glucose phosphorylation, yielding inaccurate kinetic parameters. This selective inhibitor eliminates that interference. • Selective NAGK inhibitor (Ki=17 µM) with zero GCK inhibition (Km/Vmax unchanged) • Dual NAGK/MNK blockade reduces GlcNAc/ManNAc incorporation by 88%/70% in HepG2 cells • ≥95% purity, available in 1-10 mg standard sizes with global shipping

Molecular Formula C9H17NO6
Molecular Weight 235.23 g/mol
CAS No. 94825-74-8
Cat. No. B609402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl-N-acetyl-D-glucosamine
CAS94825-74-8
Synonyms3-O-Methyl-N-acetyl-D-glucosamine;  NAGKi;  NAGK-i;  NAGK i
Molecular FormulaC9H17NO6
Molecular Weight235.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)CO)O)OC
InChIInChI=1S/C9H17NO6/c1-4(12)10-6-8(15-2)7(13)5(3-11)16-9(6)14/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9?/m1/s1
InChIKeySXGSBXSSPNINRW-VARJHODCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-O-Methyl-N-acetyl-D-glucosamine: Core Identity


3-O-Methyl-N-acetyl-D-glucosamine (3-O-methyl-GlcNAc; CAS 94825-74-8) is a synthetic monosaccharide analog of the endogenous hexosamine N-acetyl-D-glucosamine (GlcNAc) . Chemically characterized as 2-acetamido-2-deoxy-3-O-methyl-D-glucopyranose, this compound bears a methyl ether substitution at the C3 hydroxyl position of the glucosamine ring . It functions primarily as a well-characterized, small-molecule inhibitor of N-acetylglucosamine kinase (NAGK, EC 2.7.1.59) and N-acetylmannosamine kinase (MNK, EC 2.7.1.60), with established Ki values determined in rat liver preparations [1].

Hexosamine salvage pathway inhibition studies
Dual NAGK/MNK kinase inhibitor tool
Sialic acid biosynthesis pathway blockade
GlcNAc analog with competitive and non-competitive mechanisms

3-O-Methyl-N-acetyl-D-glucosamine: Substitution Risk


Substitution of 3-O-methyl-N-acetyl-D-glucosamine with the native substrate N-acetyl-D-glucosamine (GlcNAc) or other O-methylated positional isomers is scientifically invalid due to fundamental differences in molecular recognition and downstream experimental outcomes. While GlcNAc acts as a substrate for NAGK and enters the hexosamine biosynthetic pathway, 3-O-methyl-GlcNAc is a competitive inhibitor that halts this pathway without being phosphorylated [1]. Furthermore, the position of the methyl group is critical: studies on glycosyltransferases demonstrate that 3-O-methyl substitution completely abrogates binding, whereas 4-O-methyl or 6-O-methyl analogs may retain substrate or alternative inhibitory activity [2]. Using an incorrect analog therefore introduces pathway perturbations (substrate vs. inhibitor) or fails to achieve the targeted blockade of NAGK-dependent phosphorylation required for accurate metabolic assays or glycosylation studies.

Native GlcNAc
Acts as a substrate entering the hexosamine pathway, not an inhibitor; replacing it reverses the intended blockade.
Positional O-methyl isomers
4-O-methyl and 6-O-methyl analogs exhibit different molecular recognition—substrate or alternative inhibitor profiles—and do not ensure NAGK-selective inhibition.

3-O-Methyl-N-acetyl-D-glucosamine Evidence Overview


NAGK Competitive Inhibition vs. GlcNAc

3-O-Methyl-N-acetyl-D-glucosamine is a competitive inhibitor of N-acetylglucosamine kinase (NAGK) with a Ki value of 17 µM determined in rat liver in vitro, directly contrasting with the native substrate N-acetyl-D-glucosamine which has no Ki in this context and is instead phosphorylated [1]. This substitution of the 3-hydroxyl with a methoxy group converts the compound from a substrate into an inhibitor that occupies the active site without undergoing phosphorylation.

NAGK Inhibition vs. GlcNAc
Head-to-head
Competitive inhibitor (Ki 17 µM) vs. substrate (no Ki)
Reported target engagement context
Rat liver NAGK, in vitro
Enzymology Metabolic Research Glycoscience

MNK Non-Competitive Inhibition

3-O-Methyl-N-acetyl-D-glucosamine also inhibits N-acetylmannosamine kinase (MNK), the enzyme responsible for the phosphorylation of ManNAc in sialic acid biosynthesis, with a Ki of 80 µM in rat liver in vitro, operating through a non-competitive mechanism [1]. This differs from its competitive inhibition of NAGK, indicating a distinct binding mode.

MNK Non-Competitive Inhibition
Class-level inference
Ki = 80 µM (non-competitive)
Supports sialic acid pathway modulation review
Rat liver MNK, distinct binding mode
Sialic Acid Metabolism Enzyme Inhibition Drug Discovery

Inhibition of Glycoprotein Incorporation in HepG2 Cells

In a human hepatoma cell line (HepG2), treatment with 1 mM 3-O-Methyl-N-acetyl-D-glucosamine resulted in an 88% inhibition of 14C-N-acetylglucosamine incorporation and a 70% inhibition of 14C-N-acetylmannosamine incorporation into cellular glycoproteins [1]. This demonstrates the compound's capacity to effectively reduce flux through the hexosamine and sialic acid pathways in a living cell model.

Cellular Incorporation Inhibition
Head-to-head
88% GlcNAc, 70% ManNAc reduction vs. control
Reported cellular pathway response context
Human hepatoma cell line, 1 mM, radiolabel assay
Cell Biology Glycosylation Cancer Research

Selective NAGK Inhibition vs. GCK

3-O-Methyl-N-acetyl-D-glucosamine potently inhibits glucose phosphorylation by N-acetylglucosamine kinase, but critically, glucokinase (GCK) is not at all affected by this hexosamine [1]. In enzyme assays using rat liver extracts, the addition of 3-O-methyl-GlcNAc did not alter the Km or Vmax of glucokinase, whereas in pancreatic islet extracts where NAGK activity is high, the use of this inhibitor was essential for obtaining accurate GCK kinetic parameters [1]. This establishes a high degree of target selectivity within the hexokinase family.

Selectivity: NAGK vs. Glucokinase
Head-to-head
NAGK inhibited; GCK unaffected (Km, Vmax unchanged)
Reported selectivity for accurate GCK assay context
Rat liver and islet extracts
Diabetes Research Metabolism Assay Development

O-Methylation Position Specificity

Comparative studies on N-acetylglucosaminyltransferase I (GlcNAc-T I) reveal that 3-O-methylation of the acceptor substrate abolishes enzyme binding, whereas 4-O-methylation yields a substrate (Km = 2.6 mM) and 6-O-methylation produces a competitive inhibitor (Ki = 0.76 mM) [1]. While not a direct comparator for NAGK, this class-level data from a related glycosyltransferase underscores the critical influence of O-methyl position on molecular recognition. It strongly suggests that 4-O-methyl-GlcNAc or 6-O-methyl-GlcNAc analogs would exhibit different, and likely less effective, inhibition profiles against NAGK compared to the 3-O-methyl derivative.

O-Methyl Position Specificity
Class-level inference
3-O-Me: no binding; 4-O-Me: substrate; 6-O-Me: competitive inhibitor (Ki 0.76 mM)
Reinforces isomer-specific enzyme recognition context
GlcNAc-T I enzyme assay, synthetic acceptor analogs
Glycosyltransferase Carbohydrate Chemistry Inhibitor Design

3-O-Methyl-N-acetyl-D-glucosamine Applications


GCK Kinetic Analysis in NAGK-Rich Tissues

Procure 3-O-Methyl-N-acetyl-D-glucosamine for enzymatic assays aimed at characterizing glucokinase activity in pancreatic islets or liver extracts. This compound's demonstrated selectivity profile—potent NAGK inhibition with no effect on GCK (Km and Vmax unchanged) [1]—is essential to eliminate confounding NAGK-mediated glucose phosphorylation. Using a non-selective inhibitor or a different O-methyl analog would yield inaccurate GCK kinetic parameters, compromising diabetes and metabolic research data.

Sialic Acid and Glycoprotein Glycosylation Studies

Utilize 3-O-Methyl-N-acetyl-D-glucosamine in cell-based studies to dissect the contributions of the hexosamine salvage and sialic acid biosynthetic pathways to glycoprotein processing. The compound's dual inhibition of NAGK (Ki=17 µM) and MNK (Ki=80 µM) [1], combined with its proven efficacy in human HepG2 cells (88% and 70% reduction in GlcNAc and ManNAc incorporation, respectively) [1], provides a chemical tool to modulate global glycosylation. This application is critical in cancer biology, inflammation, and virology, where aberrant glycosylation is a key phenotype.

Selective Protection in Glycomimetic Synthesis

Procure this compound as a starting material or intermediate in the synthesis of more complex carbohydrate-based probes. The 3-O-methyl group serves as a stable, non-hydrolyzable protective group that directs glycosylation reactions to other hydroxyl positions. As evidenced by studies on glycosyltransferase substrate specificity, the 3-O-methyl modification significantly alters enzyme recognition [1]. This allows chemists to design building blocks with predetermined reactivity for assembling defined oligosaccharides or developing inhibitors with enhanced selectivity and stability.

Inhibitor Development for Hexosamine Pathway

Employ 3-O-Methyl-N-acetyl-D-glucosamine as a validated chemical starting point or reference standard in drug discovery campaigns aimed at modulating the HBP. Its well-characterized Ki values for NAGK (17 µM) and MNK (80 µM) [1] provide a benchmark for structure-activity relationship (SAR) studies and fragment-based screening. This compound's unique dual inhibition profile and cellular activity make it an ideal tool for target validation and for benchmarking the potency and selectivity of next-generation inhibitors.

Application
Selection Property
Validation Focus
Glucokinase kinetic assay in NAGK-expressing tissues
NAGK-selective inhibition without GCK interference
Km and Vmax accuracy in islet and liver extracts
Glycosylation pathway dissection in cell models
Dual NAGK/MNK inhibition with cellular pathway modulation
Flux reduction validation in hexosamine and sialic acid pathways
Carbohydrate-based probe synthesis
Stable 3-O-methyl directing group
Glycosyltransferase recognition and reactivity control
HBP inhibitor development and benchmarking
Characterized inhibition constants and dual-target profile
SAR benchmarking and target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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